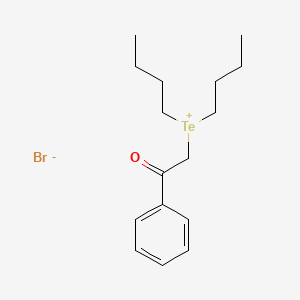![molecular formula C10H14O2 B14309441 3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan CAS No. 112408-78-3](/img/structure/B14309441.png)
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom and four carbon atoms This particular compound is notable for its unique structure, which includes a furan ring substituted with a 3-methyl group and a 2-(2-methyloxiran-2-yl)ethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan can be achieved through several synthetic routes. One common method involves the reaction of 3-methylfuran with an appropriate epoxide precursor under acidic or basic conditions. The reaction typically proceeds via nucleophilic attack on the epoxide ring, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as Lewis acids or bases may be employed to enhance the reaction rate and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of diols from the oxirane ring.
Substitution: Formation of halogenated or nitrated furans.
Applications De Recherche Scientifique
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan involves its interaction with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can interact with specific enzymes or receptors, thereby modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3,3-Dimethyloxiran-2-yl)methyl)-3-methylfuran
- 2-(2’,3’-epoxy-3’-methylbutyl)-3-methylfuran
- Rose furan oxide
- Rosefuran epoxide
Uniqueness
3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan is unique due to the presence of both a furan ring and an oxirane ring in its structure. This combination imparts distinct reactivity and potential applications compared to other similar compounds. The specific substitution pattern also influences its chemical behavior and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
112408-78-3 |
|---|---|
Formule moléculaire |
C10H14O2 |
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan |
InChI |
InChI=1S/C10H14O2/c1-8-4-6-11-9(8)3-5-10(2)7-12-10/h4,6H,3,5,7H2,1-2H3 |
Clé InChI |
ZDRYPNTZRDIHHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC=C1)CCC2(CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


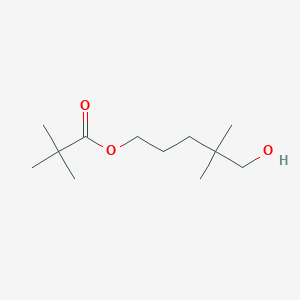
![Diphenyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14309361.png)
![2,5-Bis[4-(dimethylamino)-2-methylbutan-2-yl]benzene-1,4-diol](/img/structure/B14309363.png)
![3,6,9,12,15,18-Hexaoxabicyclo[18.3.1]tetracosa-1(24),20,22-triene-24-sulfinic acid](/img/structure/B14309365.png)
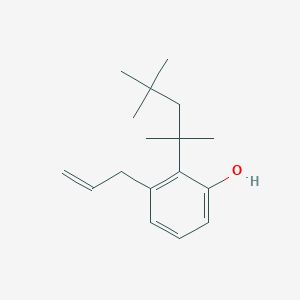
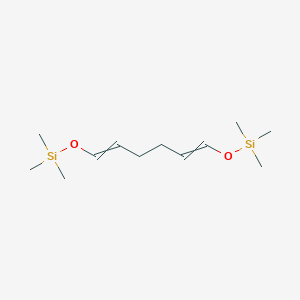
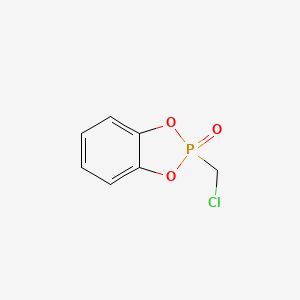
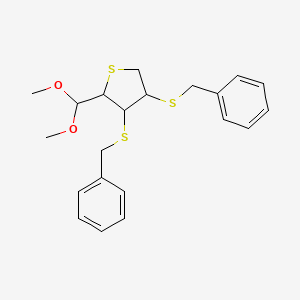
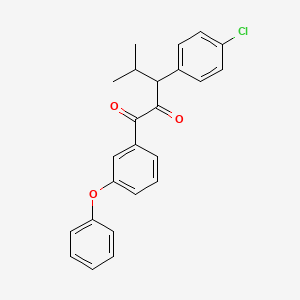
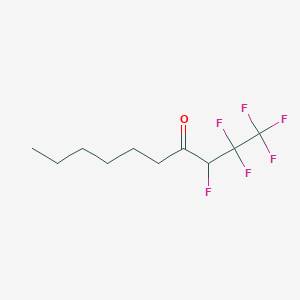
![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)
![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
silane](/img/structure/B14309420.png)
